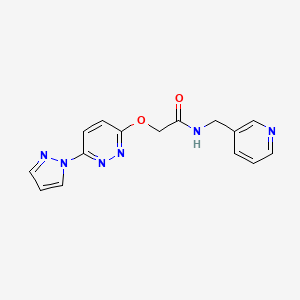
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide, also known as PDP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide' involves the reaction of 6-(1H-pyrazol-1-yl)pyridazin-3-ol with N-(pyridin-3-ylmethyl)acetamide in the presence of a suitable coupling agent and a base to form the desired product.
Starting Materials
6-(1H-pyrazol-1-yl)pyridazin-3-ol, N-(pyridin-3-ylmethyl)acetamide, Coupling agent, Base
Reaction
Step 1: Dissolve 6-(1H-pyrazol-1-yl)pyridazin-3-ol and N-(pyridin-3-ylmethyl)acetamide in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture., Step 3: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture to facilitate the coupling reaction., Step 4: Stir the reaction mixture at room temperature or at a suitable temperature for a suitable period of time., Step 5: Isolate the product by filtration or by any suitable method., Step 6: Purify the product by recrystallization or by any suitable method.
Mechanism Of Action
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is believed to exert its therapeutic effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has been shown to inhibit the activation of these pathways, leading to a reduction in cell proliferation and inflammation.
Biochemical And Physiological Effects
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the modulation of signaling pathways involved in cell survival and apoptosis. 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has also been shown to improve cognitive function and reduce the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is that it has a relatively simple synthesis method and can be obtained in high purity with a good yield. However, one limitation is that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is the development of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide-based therapies for cancer and neurodegenerative disorders. Another area of interest is the investigation of the safety and efficacy of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide in clinical trials. Additionally, the mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide could be further elucidated, and new derivatives of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide could be synthesized and tested for their therapeutic potential.
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has anti-proliferative and anti-inflammatory effects on cancer cells and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide can reduce the growth of tumors in mice and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-14(17-10-12-3-1-6-16-9-12)11-23-15-5-4-13(19-20-15)21-8-2-7-18-21/h1-9H,10-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQMJIUSOFOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2794140.png)
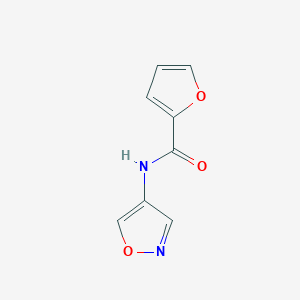
![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2794142.png)
![1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2794143.png)
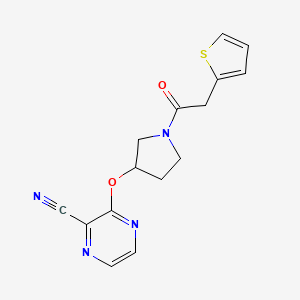
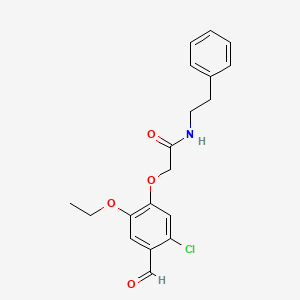
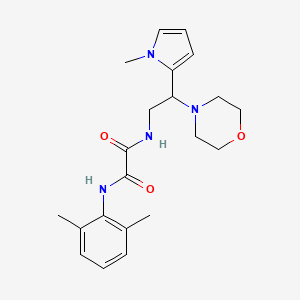
![2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2794150.png)
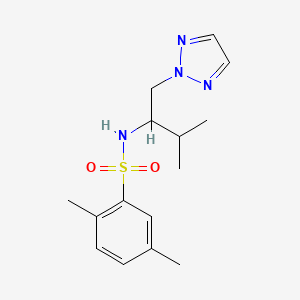
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2794152.png)
![N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide](/img/structure/B2794154.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2794157.png)
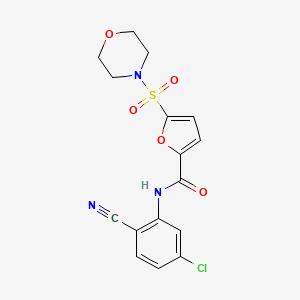
![7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2794159.png)